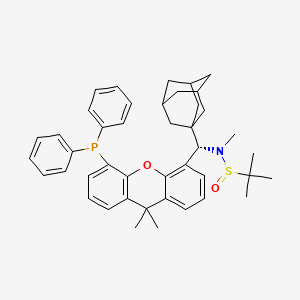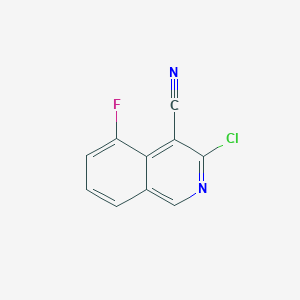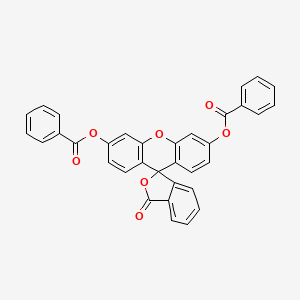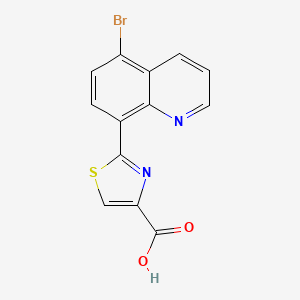
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a quinoline and a thiazole ring These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other biologically active agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of quinoline followed by the formation of the thiazole ring through cyclization reactions. The carboxylic acid group is then introduced via oxidation or carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atom or the quinoline ring, resulting in debromination or hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine-substituted position and the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Quinoline N-oxides from oxidation.
- Debrominated or hydrogenated quinoline derivatives from reduction.
- Substituted thiazole derivatives from nucleophilic substitution.
Scientific Research Applications
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases, leading to cell cycle arrest and apoptosis.
Receptor Modulation: The compound can modulate receptor activity, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-Phenylthiazole-4-carboxylic Acid: Shares the thiazole and carboxylic acid moieties but lacks the quinoline ring.
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Contains a pyridine ring instead of a quinoline ring.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid: Features an imidazo-thiazole structure with a bromophenyl group.
Uniqueness: 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid is unique due to the combination of the quinoline and thiazole rings, along with the bromine and carboxylic acid functionalities. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H7BrN2O2S |
|---|---|
Molecular Weight |
335.18 g/mol |
IUPAC Name |
2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H7BrN2O2S/c14-9-4-3-8(11-7(9)2-1-5-15-11)12-16-10(6-19-12)13(17)18/h1-6H,(H,17,18) |
InChI Key |
MYLMLYDPIKXUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C3=NC(=CS3)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


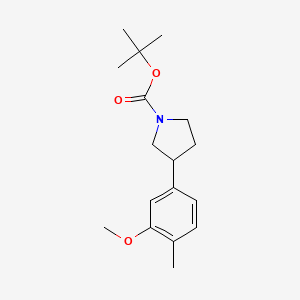
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
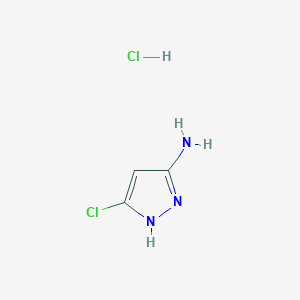
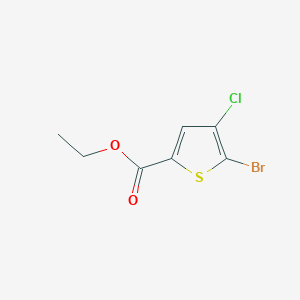
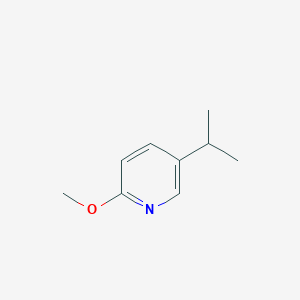
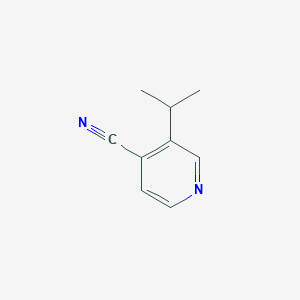
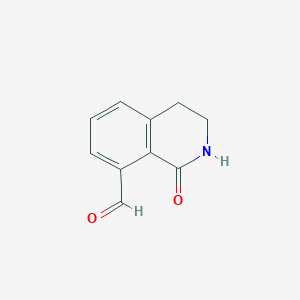
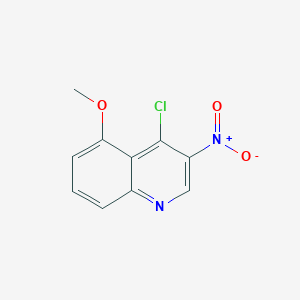
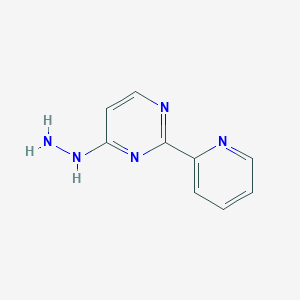
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)
